1-[4-(Dimethylamino)phenyl]-3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-one
Description
This compound features a conjugated enone backbone (prop-2-en-1-one) linking two aromatic systems: a 4-(dimethylamino)phenyl group and a 2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl moiety. Such hybrid structures are often explored for antimicrobial, anticancer, or enzyme-inhibitory properties due to their ability to interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic effects .
Properties
IUPAC Name |
(E)-1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-11-21-16(13(2)19-18(21)23-12)9-10-17(22)14-5-7-15(8-6-14)20(3)4/h5-11H,1-4H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJYHHMGRYIMIJ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)C=CC(=O)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=C(N=C2S1)C)/C=C/C(=O)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(Dimethylamino)phenyl]-3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-one , with CAS number 1111591-52-6, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives, which are known for their diverse biological activities. The structure includes a dimethylamino group and an imidazo-thiazole moiety, contributing to its reactivity and biological interactions.
Molecular Formula
- Molecular Weight : 268.36 g/mol
- Chemical Formula : C15H16N4OS
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The above table summarizes the half-maximal inhibitory concentration (IC50) values for the compound against pancreatic ductal adenocarcinoma (PDAC) cell lines. These values indicate significant cytotoxicity, suggesting the compound's potential as an anticancer agent.
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, studies on related compounds have shown that they can inhibit tyrosine kinases and other receptors involved in cancer cell signaling.
Migration Inhibition
In addition to direct cytotoxic effects, the compound has demonstrated the ability to inhibit cancer cell migration. This property is crucial for preventing metastasis in tumors.
Table 2: Effect on Cell Migration
These findings highlight the dual role of the compound in both reducing proliferation and inhibiting migration of cancer cells.
Study on Antiproliferative Activity
In a notable study published in Molecules, researchers synthesized a series of imidazo[2,1-b][1,3]thiazole derivatives and evaluated their antiproliferative activity on various cancer cell lines. The study found that compounds with similar structural features to This compound exhibited promising results against multiple cancer types, reinforcing the importance of this scaffold in drug development .
Clinical Implications
Given its significant biological activity, there is potential for further development of this compound into a therapeutic agent. Ongoing research aims to optimize its efficacy and minimize toxicity through structural modifications and formulation strategies.
Comparison with Similar Compounds
Structural Analogues in the Imidazo[2,1-b][1,3]thiazole Family
Substituent Variations on the Imidazothiazole Core
- However, it may reduce solubility compared to the dimethylamino group in the target compound. Biological Activity: Limited data available, but chloro-substituted heterocycles are often associated with antimicrobial activity .
- 6-Hydroxyimidazo[2,1-b][1,3]thiazole derivatives (): The hydroxyl group improves hydrophilicity but may decrease metabolic stability due to susceptibility to glucuronidation. Application: Potential for metal chelation or antioxidant activity, diverging from the target compound’s likely antibacterial focus .
Methyl-Substituted Imidazothiazoles
- Electronic Effects: The electron-donating dimethylamino group on the phenyl ring enhances resonance stabilization of the enone system, favoring charge-transfer interactions with biological targets .
Thiazole-Containing Hybrids with Diverse Aromatic Systems
Anti-Tubercular Thiazole-Dihydroquinazolinones ()
- Example: 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one (5Fa1-5Fk11). Structural Differences: Incorporates a dihydroquinazolinone moiety instead of an enone, enabling hydrogen bonding with enzymes like mycobacterial kinases. Biological Activity: Demonstrated anti-tubercular activity (MIC: 0.8–3.2 µg/mL), suggesting the thiazole ring’s critical role in targeting bacterial cell walls .
Thiadiazole and Triazole Derivatives ()
- 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-thiadiazoles (): Synthesis: Prepared via cyclocondensation of hydrazine-carbodithioates with hydrazonoyl chlorides, similar to methods in . Bioactivity: Broad-spectrum antibacterial activity (e.g., 12–18 mm inhibition zones against E. coli), outperforming simpler thiazoles due to synergistic effects of fused rings .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. Table 1: Representative Synthetic Conditions
[Advanced] How can solvent and catalyst choices impact the yield of imidazo[2,1-b][1,3]thiazole derivatives?
Answer:
Solvent polarity and catalyst basicity significantly influence reaction kinetics and product stability. For example:
- Triethylamine in ethanol facilitates nucleophilic substitution in thiadiazole synthesis, achieving 70–85% yields .
- DMF as a crystallization solvent improves purity by removing polar by-products .
- Dry ethanol minimizes side reactions in α-haloaryl ketone condensations .
Methodological Tip: Optimize solvent-catalyst pairs using a Design of Experiments (DoE) approach to identify synergistic effects on yield and regioselectivity.
[Basic] What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
Q. Table 2: Representative Spectral Data
| Technique | Key Signal | Structural Insight | Reference |
|---|---|---|---|
| 1H NMR | δ 7.2–7.8 ppm (aromatic protons) | Confirms phenyl substitution | |
| X-ray | C–N bond length: 1.38 Å | Validates imidazo-thiazole fusion |
[Advanced] How can researchers resolve discrepancies between experimental and computational spectral data?
Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:
- Variable-Temperature NMR : Differentiates static vs. dynamic structural features .
- DFT Calculations : Compares optimized geometries with X-ray data to validate conformers .
- Synchrotron XRD : Enhances resolution for ambiguous electron density maps .
Case Study: A study reconciled NMR (solution) and XRD (solid-state) data for a thiazolidinone derivative by identifying a temperature-dependent keto-enol equilibrium .
[Basic] What biological screening assays are relevant for imidazo-thiazole derivatives?
Answer:
Common assays include:
- Antimicrobial : Minimum Inhibitory Concentration (MIC) against E. coli or S. aureus .
- Anticancer : MTT assay on cancer cell lines (e.g., IC50 values for HepG2) .
- Enzyme Inhibition : COX-2 or kinase inhibition assays .
[Advanced] How to design a structure-activity relationship (SAR) study for this compound?
Answer:
Step 1: Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) using methods in .
Step 2: Screen bioactivity (e.g., IC50 in anticancer assays) .
Step 3: Perform multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, logP) with activity.
Q. Table 3: Example SAR Parameters
| Substituent Position | Property Tested | Assay Outcome | Reference |
|---|---|---|---|
| 4-(Dimethylamino)phenyl | Electron-donating | Enhanced anticancer activity | |
| 2,6-Dimethylimidazo-thiazole | Steric bulk | Reduced MIC values |
[Advanced] What computational methods support the study of this compound's bioactivity?
Answer:
- Molecular Docking : Predicts binding modes with targets (e.g., COX-2 active site) using AutoDock Vina .
- MD Simulations : Assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Modeling : Relates molecular descriptors (e.g., polar surface area) to bioavailability .
Example: A docking study of triazole-thiadiazole hybrids revealed hydrogen bonding with Thr513 in COX-2, explaining anti-inflammatory activity .
[Basic] How to troubleshoot low yields in imidazo-thiazole synthesis?
Answer:
- Issue : Competing side reactions (e.g., hydrolysis).
- Solution : Use anhydrous solvents (e.g., dry ethanol) and inert atmospheres .
- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 3:1) .
[Advanced] How to analyze regioselectivity in imidazo-thiazole ring formation?
Answer:
- Kinetic Control : Low-temperature conditions favor less stable but faster-forming isomers .
- Thermodynamic Control : Prolonged refluxing shifts equilibrium to more stable isomers .
- 19F NMR : Resolves regiochemical outcomes in fluorinated analogs .
[Basic] What safety protocols are essential when handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
